molecular formula C18H18ClFN2O2S2 B2997312 4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-45-9

4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2997312
CAS No.: 893790-45-9
M. Wt: 412.92
InChI Key: LOYYSGCNHWFLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative of significant interest in medicinal chemistry and preclinical research. This compound is primarily investigated for its potential as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key regulatory enzyme in the PI3K signaling pathway . The PI3Kδ isoform is predominantly expressed in leukocytes and is a validated therapeutic target for the treatment of hematological cancers, inflammatory diseases, and immune disorders . The core benzo[e][1,2,4]thiadiazine 1,1-dioxide structure serves as a bioisostere for quinazolinone, where the carbonyl group is replaced with a sulfonyl group, a strategy often employed to modulate the physicochemical and pharmacological properties of drug candidates . The specific molecular architecture of this compound, featuring a 4-butyl group and a 3-((2-chloro-4-fluorobenzyl)thio) side chain, is designed to enhance affinity for the target enzyme's hydrophobic regions and improve metabolic stability. Research indicates that such derivatives can exhibit high selectivity for PI3Kδ over other PI3K isoforms (α, β, γ), which is critical for minimizing off-target effects and developing safer therapeutic agents . Consequently, this reagent is a vital tool for researchers exploring new targeted therapies for conditions like chronic lymphocytic leukemia, follicular lymphoma, and autoimmune diseases, as well as for fundamental studies of cell proliferation and survival signaling pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-butyl-3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2S2/c1-2-3-10-22-16-6-4-5-7-17(16)26(23,24)21-18(22)25-12-13-8-9-14(20)11-15(13)19/h4-9,11H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYYSGCNHWFLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, anti-inflammatory, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[e][1,2,4]thiadiazines, characterized by a thiadiazine ring system that contributes to its biological activity. The presence of a butyl group and a chlorofluorobenzyl moiety enhances its lipophilicity and potential interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to 4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with similar structures can have MIC values as low as 5 µg/mL against various Gram-negative bacteria such as E. coli and P. aeruginosa .
  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
CompoundMIC (µg/mL)Target Bacteria
Compound A5E. coli
Compound B10P. aeruginosa
Compound C15S. aureus

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • In Vivo Studies : In carrageenan-induced paw edema models in rats, compounds structurally related to the target compound showed significant reduction in inflammation markers .
  • Cytokine Inhibition : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to their therapeutic potential in inflammatory conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds:

  • Mechanism : Neurochemical profiling in zebrafish models demonstrated that these compounds can modulate neurotransmitter levels and protect against oxidative stress .
  • Potential Applications : The neuroprotective effects suggest possible applications in treating neurodegenerative diseases or epilepsy.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Efficacy : A study found that a derivative exhibited potent activity against S. aureus with an inhibition zone comparable to standard antibiotics like levofloxacin .
  • Neuroprotective Mechanisms : Research involving chemically-induced seizure models indicated that certain derivatives improved survival rates and reduced seizure frequency through antioxidant mechanisms .
  • Anti-inflammatory Studies : Inflammation models showed that compounds with similar structures significantly reduced paw edema compared to controls, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo[e][1,2,4]thiadiazine 1,1-Dioxide Family

2.1.1 Hydrochlorothiazide Derivatives
  • 6,7-Dichloro-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (Hydrochlorothiazide):
    • Substituents: Dichloro groups at positions 6/7 and a methyl group at position 3.
    • Activity: Diuretic and antihypertensive via carbonic anhydrase inhibition.
    • Comparison: The target compound’s bulky benzylthio group and butyl chain may reduce diuretic effects but enhance receptor-binding selectivity .
2.1.2 AMPA Receptor Modulators
  • IDRA-21 (7-Chloro-3-methyl-benzo[e][1,2,4]thiadiazine 1,1-dioxide):
    • Substituents: Methyl at position 3 and chlorine at position 5.
    • Activity: Cognitive enhancement via AMPA receptor potentiation.
    • Comparison: The target compound’s chloro-fluorobenzylthio group may improve blood-brain barrier penetration compared to IDRA-21’s simpler substituents .
2.1.3 PI3Kδ Inhibitors
  • 15a (3-Phenyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide):
    • Substituents: Phenyl group at position 3.
    • Activity: Selective PI3Kδ inhibition (IC₅₀ = 12 nM).
    • Comparison: The target compound’s butyl chain could occupy a hydrophobic pocket in PI3Kδ, while the chloro-fluorobenzylthio group may enhance isoform selectivity over PI3Kγ .

Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides

  • 6-Chloro-4-ethyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (24): Substituents: Ethyl at position 4 and chlorine at position 4. Activity: AMPA receptor potentiation with cognitive enhancement at 0.3 mg/kg (oral). Comparison: Replacing the thiophene ring in 24 with a benzene ring (as in the target compound) may alter binding kinetics to glutamate receptors .

Pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxides

  • 4d (3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide): Substituents: Branched alkylamino chain at position 3. Activity: Potassium channel opening (EC₅₀ = 0.8 µM on rat aorta). Comparison: The target compound’s thioether linkage lacks the ionizable amino group, likely shifting activity away from potassium channels .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Key Activity Reference
Target Compound Benzo[e][1,2,4]thiadiazine (2-Chloro-4-fluorobenzyl)thio Butyl Under investigation
Hydrochlorothiazide Benzo[e][1,2,4]thiadiazine Methyl H Diuretic (Carbonic anhydrase)
IDRA-21 Benzo[e][1,2,4]thiadiazine Methyl H AMPA receptor modulation
Compound 24 (Thieno analogue) Thieno[3,2-e]-1,2,4-thiadiazine H Ethyl AMPA receptor potentiation
15a (PI3Kδ inhibitor) Benzo[e][1,2,4]thiadiazine Phenyl H PI3Kδ inhibition (IC₅₀ = 12 nM)

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP* Halogen Content Key Functional Groups
Target Compound 412.9 ~3.8 1 Cl, 1 F Thioether, sulfonyl
Hydrochlorothiazide 297.7 ~0.5 2 Cl Sulfonamide
Compound 24 257.1 ~1.2 1 Cl Sulfonyl, thiophene
15a 268.3 ~2.5 None Phenyl, sulfonyl

*Calculated using fragment-based methods.

Research Findings and Trends

  • Halogenated benzylthio groups (e.g., 2-chloro-4-fluoro) may engage in halogen bonding with target proteins, as seen in kinase inhibitors .
  • Core Modifications :
    • Replacing the benzene ring with thiophene (e.g., compound 24) shifts activity toward AMPA receptors but reduces metabolic stability .
    • Pyrido analogues (e.g., 4d) prioritize potassium channel activity, whereas benzo derivatives are more versatile in targeting enzymes and receptors .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing butyl chain protons at δ 0.8–1.6 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, confirming the 1,1-dioxide configuration and thiadiazine ring conformation .

How can reaction yields be optimized for the introduction of the 2-chloro-4-fluorobenzylthio group?

Advanced
Methodological strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency.
  • Temperature Control : Reactions at 60–80°C improve kinetics without promoting side reactions.
  • Catalytic Additives : Use of coupling agents (e.g., EDCI/HOBt) or phase-transfer catalysts (e.g., TBAB) to accelerate thiolate formation.
  • In Situ Monitoring : Real-time LC-MS or TLC to track reaction progress and adjust conditions dynamically .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

  • Assay Standardization : Validate protocols (e.g., MIC tests for antimicrobial activity) using positive controls (e.g., ciprofloxacin) and replicate experiments.
  • Purity Assessment : HPLC purity >95% minimizes false positives/negatives; impurities can be identified via LC-MS/MS.
  • Structural Analog Comparison : Cross-reference with similar compounds (e.g., 3-chloro-4-phenyl derivatives in ) to isolate substituent-specific effects .

What computational approaches are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., bacterial DNA gyrase).
  • MD Simulations : GROMACS or AMBER assess ligand-receptor complex stability over time.
  • QSAR Modeling : Use Hammett constants or DFT-derived parameters (e.g., HOMO-LUMO gaps) to correlate electronic effects with activity .

What are common synthetic impurities, and how are they characterized?

Q. Basic

  • By-Products : Incomplete oxidation (sulfoxide intermediates) or desulfuration by-products.
  • Detection : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Mitigation : Optimize oxidation time/temperature and use scavengers (e.g., silica gel) during workup .

How do structural modifications influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : LogP calculations (e.g., via ChemAxon) guide substituent changes to enhance blood-brain barrier penetration.
  • Metabolic Stability : Liver microsome assays identify metabolic hotspots (e.g., fluorobenzyl group resists CYP450 oxidation).
  • Solubility : Introduce polar groups (e.g., -OH) or formulate as salts (e.g., sodium sulfonate) without altering core pharmacophores .

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